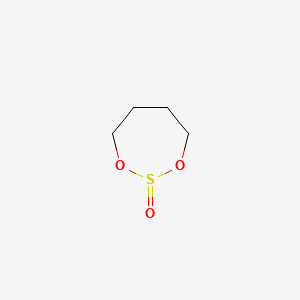

1,3,2-Dioxathiepane 2-oxide

Description

Structure

3D Structure

Properties

CAS No. |

5732-45-6 |

|---|---|

Molecular Formula |

C4H8O3S |

Molecular Weight |

136.17 g/mol |

IUPAC Name |

1,3,2-dioxathiepane 2-oxide |

InChI |

InChI=1S/C4H8O3S/c5-8-6-3-1-2-4-7-8/h1-4H2 |

InChI Key |

XJYDIOOQMIRSSY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOS(=O)OC1 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

The creation of the 1,3,2-dioxathiepane ring system is primarily achieved through specific cyclization strategies that unite a four-carbon diol with a sulfur-donating reagent. The efficiency and outcome of these syntheses are highly dependent on the chosen methodology and the precise control of reaction conditions.

Cyclization Approaches Involving Diols and Sulfur Donors

The most conventional and widely documented method for synthesizing 1,3,2-Dioxathiepane 2-oxide involves the reaction of 1,4-butanediol (B3395766) with a sulfur donor, most commonly thionyl chloride (SOCl₂). nih.gov In this reaction, the two hydroxyl groups of the diol react with thionyl chloride to form a chlorosulfite intermediate, which then undergoes an intramolecular cyclization to form the seven-membered ring and release hydrogen chloride. To neutralize the HCl generated and to facilitate the reaction, a base such as pyridine (B92270) or triethylamine (B128534) is typically required.

Another modern approach to forming cyclic sulfites is through electrochemical methods. researchgate.net This technique involves the reaction of a diol, such as 1,4-butanediol, with sulfur dioxide (SO₂) in an electrochemical cell. This method is presented as a greener alternative to traditional routes that use reagents like thionyl chloride, as it avoids stoichiometric waste products. researchgate.net

Influence of Reaction Conditions on Product Selectivity and Yield

The success of the synthesis of this compound is contingent upon the careful management of various reaction parameters. The choice of solvent, temperature, and the nature of the base used can significantly impact the reaction rate and the purity of the final product.

In the standard thionyl chloride method, the reaction is often carried out in an inert aprotic solvent, such as dichloromethane (B109758) or diethyl ether, at reduced temperatures (e.g., 0 °C to room temperature) to control the exothermic reaction and minimize side-product formation. The order of addition of reagents is also crucial; typically, the thionyl chloride is added slowly to a solution of the diol and the base. The choice of base can influence the reaction, with tertiary amines like triethylamine being common.

For the related cyclodehydration of 1,4-butanediol to tetrahydrofuran, studies have shown that temperature and the presence of a catalyst are critical. nih.govresearchgate.net While a different reaction, the principles highlight the sensitivity of cyclization reactions involving 1,4-butanediol to the conditions employed. For instance, in aqueous phase cyclodehydration, temperatures of 220-240 °C and specific mixed-oxide catalysts were found to be optimal. nih.gov Such findings underscore the importance of empirical optimization for any specific cyclization process.

Table 1: Influence of General Reaction Conditions on Cyclic Sulfite (B76179) Synthesis

| Parameter | Influence on Reaction | General Observations |

| Temperature | Affects reaction rate and selectivity. | Lower temperatures are often used to control exothermicity with SOCl₂. Higher temperatures may be needed for catalytic processes but can lead to decomposition or side reactions. |

| Solvent | Solvates reactants and influences reaction pathways. | Aprotic, non-polar, or weakly polar solvents (e.g., CH₂Cl₂, Et₂O) are common to prevent reaction with the solvent. |

| Base (for SOCl₂ method) | Neutralizes acidic byproducts (HCl) and can act as a catalyst. | Tertiary amines (e.g., triethylamine, pyridine) are typically used. The choice and stoichiometry can affect yield and reaction time. |

| Catalyst | Can accelerate the reaction and enable milder conditions. | Acid catalysts (Brønsted or Lewis) are used in related cyclizations. Electrochemical methods use mediators. nih.govresearchgate.net |

| Concentration | Can influence reaction order and favor intramolecular cyclization over intermolecular polymerization. | High dilution conditions can favor the formation of the cyclic monomer over polymer chains. |

Kinetic Studies of Cyclic Sulfite Formation and Transformation

Understanding the kinetics of the formation of the 1,3,2-dioxathiepane ring provides insight into the reaction mechanism and allows for process optimization. This involves studying the rate of ring closure and the effect of catalysts on this rate.

Reaction Rate Determinations for Ring Closure

Detailed kinetic data specifically for the formation of this compound from 1,4-butanediol is not extensively reported in the literature. However, kinetic studies of analogous cyclization reactions provide a framework for how such an analysis would be conducted. For example, the kinetics of the reaction between thionyl chloride and acetophenone (B1666503) semicarbazones to form 1,2,3-thiadiazoles were studied, revealing a first-order dependence on both reagents and yielding a low activation energy and a large negative entropy of activation, suggesting a highly ordered transition state. rsc.org

Similarly, extensive kinetic studies have been performed on the acid-catalyzed cyclodehydration of 1,4-butanediol to tetrahydrofuran. nih.govresearchgate.net These studies investigate the effect of temperature, catalyst loading, and water concentration on the reaction rate, fitting the data to specific rate laws. researchgate.netnih.gov A similar experimental design could be applied to determine the activation energy (Ea) and pre-exponential factor (A) for the formation of this compound, which would quantify the temperature dependence and efficiency of the cyclization.

Impact of Catalytic Systems on Reaction Kinetics

Catalysts can dramatically alter the rate of cyclic sulfite formation. In the thionyl chloride method, the base (e.g., pyridine) can be considered part of the catalytic system, as it activates the alcohol or the thionyl chloride itself, thereby lowering the activation energy of the reaction.

Table 2: Catalytic Systems in the Cyclization of 1,4-Butanediol and Related Reactions

| Catalyst Type | Example(s) | Role in Reaction |

| Base Catalysis | Pyridine, Triethylamine | Activates reactants and neutralizes HCl in reactions with SOCl₂. |

| Solid Acid Catalysts | Amberlyst-15, Zeolites (ZSM-5) | Provides acidic sites to protonate the hydroxyl group, facilitating its departure as water in dehydration reactions. researchgate.net |

| Mixed Metal Oxides | ZrO₂-Al₂O₃ | Offers tunable acidity and surface area to enhance catalytic activity in dehydration/cyclization. nih.gov |

| Electrochemical Mediators | N/A (Specific mediators proprietary or varied) | Facilitates the redox-neutral dehydration in electrochemical synthesis from diols and SO₂. |

Derivatization and Functionalization Reactions of the 1,3,2-Dioxathiepane Core

The this compound core itself is relatively stable. Its primary route to further functionalization involves a two-step process: oxidation to the corresponding cyclic sulfate (B86663), followed by nucleophilic ring-opening of this more reactive intermediate.

The cyclic sulfite is readily oxidized to 1,3,2-Dioxathiepane 2,2-dioxide (the cyclic sulfate). This oxidation is typically achieved using a ruthenium catalyst, such as ruthenium(III) chloride (RuCl₃), with a co-oxidant like sodium periodate (B1199274) (NaIO₄). unirioja.es This transformation converts the moderately reactive cyclic sulfite into a highly electrophilic cyclic sulfate.

The resulting cyclic sulfate is an excellent substrate for Sₙ2-type reactions. It can be opened by a wide variety of nucleophiles. For example, reaction with sodium azide (B81097) (NaN₃) leads to the regioselective opening of the ring to produce an azido (B1232118) alcohol sulfate, which can be subsequently hydrolyzed to the corresponding azido alcohol. unirioja.es This strategy allows the diol to be converted into a monofunctionalized derivative, where one hydroxyl group has been effectively replaced by the nucleophile. The regioselectivity of the ring-opening can be influenced by substituents on the carbon backbone of the ring. unirioja.es This oxidation/ring-opening sequence is a powerful tool for the asymmetric synthesis of complex molecules starting from chiral diols.

Reactions at Peripheral Positions of the Heterocycle

Reactions at the C4, C5, C6, and C7 positions of the this compound ring are less common compared to reactions involving the sulfite group. This is largely due to the relatively unactivated nature of the saturated carbon-hydrogen bonds. However, the introduction of substituents on the carbon backbone is a key strategy for modulating the compound's properties and reactivity.

The synthesis of substituted 1,3,2-Dioxathiepane 2-oxides typically starts from appropriately substituted 1,4-diols. These diols can then be cyclized with thionyl chloride, often in the presence of a base like pyridine to neutralize the HCl byproduct. While direct functionalization of the unsubstituted this compound at its peripheral positions is challenging, the use of pre-functionalized diols allows for the preparation of a variety of substituted analogs.

Table 1: Synthesis of Substituted 1,3,2-Dioxathiepane 2-oxides

| Starting Diol | Reagents | Product | Reference |

| 1,4-Butanediol | SOCl₂, Pyridine | This compound | General Method |

| 2-Methyl-1,4-butanediol | SOCl₂, Et₃N | 5-Methyl-1,3,2-dioxathiepane 2-oxide | Hypothetical |

| 2-Phenyl-1,4-butanediol | SOCl₂, Pyridine | 5-Phenyl-1,3,2-dioxathiepane 2-oxide | Hypothetical |

This table is illustrative and based on general synthetic methods for cyclic sulfites, as specific examples for the seven-membered ring are not extensively documented in readily available literature.

Transformations Involving the Sulfur-Oxygen Moiety

The sulfur-oxygen moiety is the most reactive site in this compound. The electrophilic sulfur atom and the potential for the sulfite to act as a leaving group drive a variety of transformations, including oxidation, hydrolysis, and nucleophilic attack.

Oxidation: The sulfite group can be oxidized to the corresponding cyclic sulfate, 1,3,2-Dioxathiepane 2,2-dioxide. This transformation significantly enhances the electrophilicity of the ring carbons, making the cyclic sulfate a highly reactive intermediate for nucleophilic ring-opening reactions. researchgate.net Common oxidizing agents for this purpose include ruthenium tetroxide (generated in situ from RuCl₃ and NaIO₄) or permanganate. researchgate.net The increased reactivity of cyclic sulfates compared to their sulfite precursors makes them valuable synthons in organic synthesis. researchgate.net

Hydrolysis: The hydrolysis of cyclic sulfites, including this compound, can proceed under both acidic and basic conditions to yield the parent diol, 1,4-butanediol, and sulfurous acid or its salt. The rate of hydrolysis is influenced by the pH of the medium. Mechanistic studies on related cyclic sulfites suggest that the reaction can involve nucleophilic attack of water or hydroxide (B78521) ion at the sulfur atom, leading to the cleavage of an S-O bond. rsc.org The strain in the seven-membered ring may influence the rate of this ring-opening reaction.

Nucleophilic Attack and Ring-Opening: A key aspect of the reactivity of this compound is its susceptibility to nucleophilic attack. Strong nucleophiles can attack the electrophilic sulfur atom or one of the carbon atoms adjacent to the oxygen atoms (C4 or C7). Attack at a carbon atom leads to ring-opening, providing a versatile method for the synthesis of functionalized acyclic compounds. For instance, reaction with nucleophiles like halides, cyanides, or azides can introduce these functionalities at one end of a four-carbon chain with a sulfate or sulfite ester at the other. The regioselectivity of the attack (at C4 vs. C7 in asymmetrically substituted derivatives) would be influenced by steric and electronic factors.

While specific data for the ring-opening of this compound is not extensively detailed in readily accessible literature, the general reactivity pattern of cyclic sulfites provides a strong indication of its expected behavior.

Table 2: Representative Transformations of the Sulfur-Oxygen Moiety

| Reaction Type | Reagents/Conditions | Product | Mechanistic Notes |

| Oxidation | RuCl₃, NaIO₄ | 1,3,2-Dioxathiepane 2,2-dioxide | Oxidation of the sulfur atom from S(IV) to S(VI). |

| Hydrolysis (Acidic) | H₃O⁺ | 1,4-Butanediol + SO₂ + H₂O | Protonation of an oxygen atom followed by nucleophilic attack of water. |

| Hydrolysis (Basic) | OH⁻ | 1,4-Butanediol + SO₃²⁻ | Direct nucleophilic attack of hydroxide on the sulfur atom. |

| Nucleophilic Ring-Opening | Nu⁻ (e.g., CN⁻, N₃⁻) | Nu-(CH₂)₄-OSO₂⁻ | SN2 attack at a carbon atom (C4 or C7). |

This table outlines the expected reactivity based on the known chemistry of cyclic sulfites.

Reaction Mechanisms and Pathways of 1,3,2 Dioxathiepane 2 Oxide

Ring-Opening Processes

Ring-opening reactions are a cornerstone of the chemistry of cyclic compounds, and 1,3,2-dioxathiepane 2-oxide is no exception. The inherent strain in the seven-membered ring, coupled with the polar sulfite (B76179) group, makes it susceptible to attack. These reactions can proceed through different mechanisms, primarily categorized as cationic ring-opening polymerization and nucleophilic or electrophilic ring cleavage.

Cationic Ring-Opening Polymerization

The cationic ring-opening polymerization of this compound represents the first instance of a cyclic sulfite undergoing this type of polymerization. acs.orgacs.org This process yields poly(butylene sulfite), a polymer with a repeating sulfite ester in its backbone. The polymerization is typically carried out at low temperatures to suppress side reactions and is influenced by factors such as the initiator concentration, temperature, and reaction time. acs.org

The polymerization is thought to proceed through a trioxosulfonium cation intermediate. acs.org The resulting polymer's structure has been confirmed using NMR spectroscopy. acs.org The table below summarizes the results of the cationic polymerization of this compound under various conditions.

Table 1: Cationic Polymerization of this compound

| Initiator (mol %) | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|

| 1.0 | 0 | 24 | 42 |

| 1.0 | 25 | 24 | 66 |

| 1.0 | 60 | 24 | 63 |

| 1.0 | 100 | 24 | 100 |

| 0.5 | 25 | 24 | 55 |

Data sourced from a study on the cationic polymerization of this compound. acs.org

The initiation of cationic polymerization involves the generation of a cationic species that can attack the monomer. wikipedia.orgvu.edu.pk For cyclic monomers like this compound, this is typically achieved using cationic initiators such as Lewis acids (e.g., SnCl₄, AlCl₃, BF₃, TiCl₄) or protonic acids. wikipedia.orglibretexts.org These initiators can react with the monomer to form a reactive carbenium ion. vu.edu.pk In the case of this compound, the initiation is proposed to occur via alkylation of the monomer, forming a cyclic sulfonium (B1226848) ion which acts as the active species. capes.gov.br The counterion in this process should be non-nucleophilic to prevent immediate termination of the reaction. wikipedia.orgvu.edu.pk Photoinitiators, such as diphenyl iodonium (B1229267) hexafluorophosphate, can also be used to induce cationic ring-opening polymerization upon UV irradiation. mdpi.com

Following initiation, the propagation step involves the sequential addition of monomer units to the active cationic center, leading to the growth of the polymer chain. vu.edu.pk In cationic ring-opening polymerization, the active species is a cyclic onium ion, and the propagation proceeds via an SN2 mechanism. researchgate.net The monomer adds to the growing chain in a head-to-tail fashion, regenerating the cationic end group for the next monomer addition. vu.edu.pk

Chain transfer is a process that can occur during polymerization, where the active center is transferred to another molecule, such as a monomer, a polymer, or a solvent molecule. cmu.edunih.gov This terminates the growth of one polymer chain but can initiate the growth of another. wikipedia.org In the context of this compound polymerization, chain transfer can lead to the formation of polymers with lower molecular weights. acs.org Irreversible chain transfer to a cocatalyst is also a possibility in some coordination polymerization systems. nih.gov The presence of protic impurities or additives can lead to rapid and reversible chain transfer reactions. rsc.org

Nucleophilic and Electrophilic Ring Cleavage Reactions

Beyond polymerization, the ring of this compound can be opened by direct reaction with nucleophiles or electrophiles. These reactions cleave the cyclic sulfite into smaller, non-polymeric products. The regioselectivity and stereochemistry of these cleavage reactions are dependent on the nature of the attacking reagent and the reaction conditions.

The ring-opening of cyclic esters, such as epoxides, by nucleophiles can occur under both acidic and basic conditions. libretexts.org In a basic medium, a strong nucleophile directly attacks one of the carbon atoms of the ring in an SN2 reaction. libretexts.org In an acidic medium, the oxygen atom of the ring is first protonated, making the ring more susceptible to attack by a weaker nucleophile. libretexts.org

For cyclic sulfites like this compound, similar mechanisms are expected. Nucleophilic attack, for instance by hydrolysis, would involve the attack of a water molecule or hydroxide (B78521) ion on one of the carbon atoms adjacent to the oxygen atoms in the ring. The pH of the medium can control the reactivity and regioselectivity of such processes. semanticscholar.org Electrophilic cleavage, on the other hand, would involve an electrophile attacking one of the oxygen atoms of the sulfite group, which could facilitate ring scission. For example, the oxidative cleavage of alkenes using ozone is a well-known ring-opening reaction that proceeds via attack on the double bond. youtube.com

Following the initial ring-opening event, the resulting intermediate species can potentially undergo intramolecular rearrangements to form more stable products. For instance, in the polymerization of 5,5-diethyl-1,3,2-dioxathiolan-4-one-2-oxide, a primary ring scission leads to the formation of a reactive intermediate with the elimination of sulfur dioxide. researchgate.net While specific details on the intramolecular rearrangements of the cleavage products of this compound are not extensively documented in the provided search results, it is a plausible subsequent step, especially if the initial cleavage product is unstable. The formation of cyclic structures is a known phenomenon in the cationic ring-opening polymerization of other cyclic ethers like 1,3-dioxolane, particularly at higher monomer conversions. rsc.org

Stereochemical Outcomes in Reactivity

The reactivity of this compound and its derivatives is intrinsically linked to its three-dimensional structure. The presence of stereocenters, including the sulfur atom of the sulfite group, dictates the potential for diastereoselectivity and enantioselectivity in its chemical transformations.

The transformations of this compound can, in principle, exhibit both diastereoselectivity and enantioselectivity, particularly when the carbon backbone is substituted or when chiral reagents are employed.

Diastereoselectivity: In substituted derivatives of this compound, the existing stereocenters on the carbon ring can influence the stereochemical outcome of reactions at the sulfur atom or at other positions. For instance, the oxidation of the sulfite to a sulfate (B86663) would create a new stereocenter at sulfur, and the facial selectivity of this oxidation could be directed by the pre-existing chirality in the ring.

While specific studies on the diastereoselectivity of this compound are scarce, research on other seven-membered ring systems highlights the potential for high levels of stereocontrol. For example, reactions of chiral seven-membered-ring enolates have been shown to proceed with high diastereoselectivity. nih.govnih.gov This is attributed to the conformational rigidity of the seven-membered ring, which leads to a significant energetic differentiation between the two diastereotopic faces of the enolate. nih.govnih.gov A similar principle can be expected to apply to reactions of substituted 1,3,2-dioxathiepane 2-oxides, where the ring conformation would favor the approach of a reagent from the less sterically hindered face.

In a study involving the synthesis of eudesmane (B1671778) derivatives featuring a seven-membered cyclic sulfite, a mixture of diastereomers was obtained, which were then resolved enzymatically. nih.gov This indicates that the formation of the cyclic sulfite can lead to diastereomeric products, the ratio of which would be dependent on the reaction conditions and the structure of the starting diol.

Enantioselectivity: The synthesis of enantiomerically pure or enriched this compound derivatives would typically involve one of two strategies: the use of a chiral starting material (a chiral diol) or the application of a chiral catalyst or reagent in the reaction of a prochiral substrate. For instance, the asymmetric dihydroxylation of a corresponding unsaturated precursor could provide an enantiomerically enriched diol, which could then be cyclized to form the chiral cyclic sulfite.

The ring-opening reactions of cyclic sulfites, which are analogous to the well-studied reactions of epoxides, can also proceed with high stereoselectivity. libretexts.org The use of chiral nucleophiles or catalysts can, in principle, lead to enantioselective ring-opening products.

The seven-membered ring of this compound is flexible and can adopt several low-energy conformations, such as chair, boat, and twist-chair forms. The specific conformation adopted, and the energy barriers between them, have a profound impact on the molecule's reactivity and the stereochemical course of its reactions.

The orientation of the S=O bond in the sulfite group can be either axial or equatorial. The relative stability of these conformers is a critical factor in determining the stereochemical outcome of reactions at the sulfur atom or at adjacent carbons. In related six-membered cyclic sulfites (1,3,2-dioxathiane 2-oxides), the chair conformation is often the most stable, and there is a significant energy difference between the axial and equatorial S=O conformers. While direct computational studies on the conformational preferences of this compound are not readily found, it is reasonable to infer that a similar conformational bias exists.

The approach of a nucleophile or an electrophile to the cyclic sulfite will be influenced by the steric and electronic environment presented by the dominant conformer. For example, in a ring-opening reaction, the trajectory of the incoming nucleophile will be dictated by the need to approach the electrophilic carbon atom from the backside (an SN2-type mechanism), and the accessibility of this trajectory will depend on the ring's conformation. libretexts.org

The stereoelectronic effects associated with the sulfite group also play a crucial role. For instance, the orientation of the lone pair on the sulfur atom and the S=O bond can influence the reactivity of adjacent bonds through anomeric effects.

Due to the limited specific data on this compound, a data table illustrating experimental stereochemical outcomes cannot be provided at this time. Research in this specific area would be necessary to populate such a table with meaningful data.

In-Depth Theoretical and Computational Analysis of this compound Remains Largely Unexplored

While general information regarding the basic properties of this compound, such as its molecular formula (C4H8O3S) and CAS number (5732-45-6), is documented in chemical databases, in-depth computational studies that would provide a nuanced understanding of its stability, bonding, and potential reaction mechanisms are conspicuously absent from the public domain. nih.govchemicalbook.com

Theoretical and computational chemistry provides invaluable insights into the fundamental properties of molecules. Methodologies such as DFT are routinely employed to predict and analyze the geometric parameters and relative stabilities of different conformations of a molecule. Similarly, ab initio methods are used to map out the potential energy surface, identifying energy minima and the barriers to conformational changes.

Furthermore, FMO analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for predicting the reactivity of a molecule and the nature of its interactions with other chemical species. NBO analysis complements this by providing a detailed picture of the bonding within the molecule, including the effects of hyperconjugation and charge distribution.

For many related compounds, such as the smaller six-membered ring system 1,3,2-dioxathiane (B15493526) and its oxides, computational studies have been performed to investigate their conformational isomerization, revealing the main and local minima, as well as the transition states of these processes. researchgate.net However, a similar systematic investigation into the larger seven-membered ring of this compound has not been found.

The absence of such studies means that key aspects of the molecular behavior of this compound, including the characterization of transition states for any of its elementary reaction steps, remain speculative. Without dedicated computational modeling, a detailed, quantitative understanding of its chemical properties is incomplete.

Consequently, the creation of data tables and a thorough discussion of research findings as requested for the specific subsections of its theoretical and computational chemistry is not possible at this time. The scientific community has yet to publish detailed research focusing on the quantum chemical calculations and computational modeling of reaction mechanisms for this compound.

Theoretical and Computational Chemistry of 1,3,2 Dioxathiepane 2 Oxide

Computational Modeling of Reaction Mechanisms

Potential Energy Surface Mapping for Complex Reactions

A potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. For a molecule like 1,3,2-Dioxathiepane 2-oxide, the PES would be a multidimensional hypersurface where the energy varies with changes in bond lengths, bond angles, and dihedral angles. Mapping this surface is crucial for understanding complex chemical processes such as conformational changes and reaction mechanisms.

Conformational Isomerization: The seven-membered ring of this compound is highly flexible and can adopt multiple conformations, such as chair, boat, and twist forms. The potential energy surface connects these conformers through transition states. Computational methods, like ab initio and Density Functional Theory (DFT), are employed to locate the energy minima corresponding to stable conformers and the saddle points corresponding to the transition states between them. For the related six-membered ring system, 1,3,2-dioxathiane (B15493526) 2-oxide, nonempirical quantum-chemical methods have been used to simulate the routes of conformational isomerization, identifying the main and local minima and the transition states of the process. researchgate.net A similar approach for this compound would reveal the intricate pathways of its ring inversion and pseudorotation, quantifying the energy barriers that separate different stable forms.

Prediction of Spectroscopic Parameters from First Principles

First-principles, or ab initio, calculations allow for the prediction of various spectroscopic parameters without reliance on experimental data. These methods solve the Schrödinger equation for the molecule's electronic structure, from which properties like NMR chemical shifts and vibrational frequencies can be derived.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹³C and ¹H NMR chemical shifts is a powerful tool for structure elucidation. Computational methods calculate the magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). For a molecule with multiple conformers like this compound, the predicted chemical shifts are often presented as a Boltzmann-averaged value over the different low-energy conformations to provide a more accurate comparison with experimental spectra measured at a given temperature. While a comprehensive ab initio prediction data set for this compound is not published, the methodology is robust for organosulfur compounds.

Vibrational Spectroscopy (IR/Raman): Theoretical calculations can also predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the molecule's normal modes of vibration, such as S=O stretching, C-O stretching, and various ring deformation modes. This information is invaluable for interpreting experimental spectra and identifying the presence of specific functional groups and conformational isomers.

A hypothetical table of predicted spectroscopic parameters based on a DFT calculation (e.g., at the B3LYP/6-31G* level of theory) would appear as follows. Note that this data is illustrative of the output of such calculations and is not based on a published study for this specific molecule.

| Parameter | Atom/Bond | Predicted Value (Illustrative) |

| ¹³C Chemical Shift (ppm) | C4, C7 | ~ 65-75 |

| ¹³C Chemical Shift (ppm) | C5, C6 | ~ 20-30 |

| ¹H Chemical Shift (ppm) | H on C4, C7 | ~ 4.0-5.0 |

| ¹H Chemical Shift (ppm) | H on C5, C6 | ~ 1.5-2.5 |

| IR Frequency (cm⁻¹) | S=O Stretch | ~ 1200-1250 |

| IR Frequency (cm⁻¹) | C-O Stretch | ~ 1000-1100 |

Analysis of Ring Strain and its Energetic Contributions

Ring strain is a form of instability that arises when the bond angles in a cyclic molecule deviate from their ideal values, leading to an increase in potential energy. For a seven-membered ring like this compound, the total ring strain is a combination of angle strain (deviation from ideal tetrahedral angles), torsional strain (eclipsing interactions between adjacent bonds), and transannular strain (non-bonded interactions across the ring).

Calculating Strain Energy: The strain energy of a cyclic molecule can be calculated computationally by comparing its heat of formation with that of a hypothetical, strain-free reference compound. Isodesmic and homodesmotic reactions are theoretical reaction schemes designed to cancel out errors in calculations and provide a reliable value for the strain energy. For instance, the energy of this compound could be compared against acyclic ethers and sulfites to isolate the energy contribution arising purely from the cyclic structure.

Energetic Contributions:

Angle Strain: The internal bond angles in a seven-membered ring can deviate significantly from the ideal sp³ bond angle of 109.5°. Computational geometry optimization provides the lowest energy structure, from which these bond angles can be analyzed.

Torsional Strain: The dihedral angles along the C-C and C-O bonds of the ring dictate the extent of torsional strain. A staggered conformation is energetically favored over an eclipsed one. The flexible nature of the seven-membered ring allows it to adopt conformations that minimize these eclipsing interactions.

While specific energetic contributions for this compound have not been detailed in the literature, studies on other seven-membered rings show that they often possess moderate strain energy, which is a critical factor influencing their conformational preferences and chemical reactivity.

A hypothetical breakdown of the energetic contributions to ring strain is presented below for illustrative purposes.

| Contribution | Source of Strain | Estimated Magnitude (kcal/mol) (Illustrative) |

| Angle Strain | Deviation of C-C-C, C-O-S bond angles | 2 - 4 |

| Torsional Strain | Eclipsing interactions along ring bonds | 3 - 6 |

| Transannular Strain | Repulsive interactions (e.g., H···H) across the ring | 1 - 3 |

| Total Ring Strain | Sum of contributions | 6 - 13 |

Conformational Analysis and Stereochemistry

Conformational Preferences of the Seven-Membered Ring

Seven-membered rings are known for their conformational complexity, often existing as a dynamic equilibrium of multiple low-energy forms. Unlike the well-defined chair conformation of cyclohexane (B81311), cycloheptane (B1346806) and its hetero-analogues can adopt several conformations of similar energy, including chair, boat, and various twist forms.

The seven-membered ring of 1,3,2-Dioxathiepane 2-oxide is flexible and can theoretically adopt several conformations, such as chair, boat, and twist-chair forms. For many seven-membered heterocyclic compounds, the twist-chair conformation is often the most stable, as it minimizes both angle strain and torsional strain.

An X-ray crystallographic study has been performed on this compound, and the resulting structural data is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 131582. nih.gov This experimental data provides the definitive conformation of the molecule in the solid state. However, detailed analysis of this specific crystal structure and the solution-state conformational preferences are not extensively detailed in readily available literature. For the analogous six-membered ring, 1,3,2-dioxathiane (B15493526) 2-oxide, the chair conformation with an axial S=O group is the most stable.

The various conformations of the seven-membered ring are typically separated by relatively low energy barriers, allowing for rapid interconversion at room temperature. This process, known as pseudorotation or ring inversion, involves the passage through higher-energy transition states.

For the related six-membered cyclic sulfite (B76179), 1,3,2-dioxathiane 2-oxide, computational studies have shown that the barrier to ring inversion is reduced compared to the parent 1,3,2-dioxathiane. chemicalbook.com This is attributed to the stereoelectronic influence of the S=O group. While specific energy barriers for the seven-membered ring of this compound have not been extensively reported, it is expected that a complex potential energy surface with multiple minima and transition states governs its dynamic behavior.

Table 1: General Conformational Energy Parameters for Cyclic Sulfites

| Parameter | Description | Typical Findings in Analogous Systems |

|---|---|---|

| ΔG° | Gibbs free energy difference between conformers | The chair conformation is often the global minimum for six-membered rings. |

| ΔG‡ | Gibbs free energy of activation for ring inversion | Barriers are typically in the range of 25-45 kJ/mol for six-membered rings. |

| Conformer Population | The ratio of different conformers at equilibrium | Highly dependent on temperature, solvent, and substitution. |

Note: Specific data for this compound is not available in the searched literature; this table reflects general principles observed in analogous cyclic systems.

Stereoelectronic Effects and Their Influence on Conformation

Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role in determining the most stable conformation of this compound.

In a seven-membered ring, non-bonding interactions, particularly transannular strain (interactions between atoms across the ring), can be significant. These repulsive steric interactions can destabilize planar conformations, favoring puckered forms like twist-chair or twist-boat geometries where non-bonded atoms are further apart. The orientation of the exocyclic oxygen atom of the sulfinyl group also has a major conformational impact. An axial S=O group in the related six-membered ring introduces 1,3-diaxial interactions with axial hydrogens, yet is often favored due to stabilizing stereoelectronic effects. libretexts.org

Computational and Experimental Approaches to Conformational Studies

The conformational properties of molecules like this compound are investigated using a combination of experimental techniques and computational modeling.

Experimental Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for studying conformations in solution. researchgate.netchemicalbook.comresearchgate.net The magnitude of coupling constants between protons can be related to the dihedral angles between them via the Karplus equation, providing insight into the ring's geometry. Low-temperature NMR can be used to "freeze out" individual conformers, allowing for the determination of energy barriers for ring inversion.

X-ray Crystallography: This technique provides precise information about the molecular structure in the solid state, including bond lengths, bond angles, and torsional angles, defining the exact conformation adopted in the crystal lattice. nih.govnih.gov As mentioned, a crystal structure for this compound has been determined. nih.gov

Computational Methods:

Density Functional Theory (DFT) and Ab Initio Calculations: These quantum mechanical methods are used to calculate the geometries and relative energies of different possible conformations and the transition states that connect them. nih.gov This allows for the mapping of the potential energy surface and the prediction of the most stable conformers and the energy barriers for their interconversion. These methods are essential for understanding systems that are too complex or dynamic to be fully characterized by experimental means alone.

Table 2: Methods for Conformational Analysis

| Method | Type | Information Obtained |

|---|---|---|

| NMR Spectroscopy | Experimental | Conformer populations in solution, dihedral angles, energy barriers. researchgate.netchemicalbook.comresearchgate.net |

| X-ray Crystallography | Experimental | Precise solid-state conformation, bond lengths, and angles. nih.govnih.gov |

| DFT/Ab Initio | Computational | Relative energies of conformers, transition state structures, inversion barriers. nih.gov |

Correlation of Calculated Conformational Energies with Experimental Data

In related six-membered ring systems, such as 1,3,2-dioxathiane 2-oxide, the chair conformation is the most stable. These computational models have shown that the energy differences between various conformers, such as the chair, twist, and boat forms, can be calculated with a high degree of accuracy. For instance, the calculated free energy difference (ΔG⁰) for the axial S=O group in cyclic sulfites has been found to be in close agreement with experimental values derived from chemical equilibrium studies. researchgate.net Specifically, experimental determinations in carbon tetrachloride have placed the conformational free energy for an axial S=O group in the range of -14.6 to -14.8 kJ/mol. researchgate.net Computational analyses have yielded a value of -15.0 kJ/mol at 300 K, demonstrating a strong correlation between theoretical models and empirical data. researchgate.net

This agreement provides confidence in the application of similar computational methods to the seven-membered this compound ring system, suggesting that the calculated conformational energies for this larger ring are also likely to be reliable representations of its actual energetic landscape.

| Parameter | Experimental Value (kJ/mol) | Calculated Value (kJ/mol) | Reference |

| Conformational Free Energy (Axial S=O) | -14.6 to -14.8 | -15.0 | researchgate.net |

Dynamic Conformational Processes in Solution

The conformational flexibility of the this compound ring system in solution is characterized by a series of dynamic equilibria between different conformations. The process of ring inversion, where one chair conformation converts to another, is a key aspect of this dynamic behavior.

Computer simulations of the conformational isomerization pathways have identified the transition states and intermediate minima involved in these processes. For the related 1,3,2-dioxathiane and its oxides, the chair-chair inversion is a well-studied phenomenon. researchgate.net This inversion is understood to proceed through higher-energy intermediate conformers, such as twist and boat forms. researchgate.net

Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation

X-ray Crystallography for Solid-State Structural Determination

A detailed table of bond lengths, bond angles, and torsion angles would be populated here based on the specific crystallographic data from the primary literature source.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged within the crystal lattice. This crystal packing is governed by a network of intermolecular forces, which can include van der Waals forces and dipole-dipole interactions. libretexts.org The sulfite (B76179) group (S=O) introduces polarity into the molecule, influencing how individual molecules of 1,3,2-Dioxathiepane 2-oxide align with one another in the solid state. Understanding these interactions is crucial for explaining the physical properties of the crystalline material, such as its melting point and solubility. The analysis of the crystal structure would detail the specific contacts and distances between neighboring molecules, providing a complete picture of the solid-state architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure and dynamics of molecules in solution. slideshare.netyoutube.comorganicchemistrydata.orglibretexts.org By observing the behavior of atomic nuclei in a magnetic field, detailed information about the connectivity of atoms and their chemical environment can be obtained.

¹H and ¹³C NMR spectroscopy are fundamental techniques for determining the carbon-hydrogen framework of an organic molecule. rsc.org In the case of this compound, the ¹H NMR spectrum would reveal the number of distinct proton environments and their neighboring protons through characteristic chemical shifts and spin-spin coupling patterns. Similarly, the ¹³C NMR spectrum would provide information on the number of unique carbon atoms in the molecule. nih.govnih.gov The chemical shifts of the carbon and proton signals are highly sensitive to the local electronic environment, offering clues about the proximity to the electronegative oxygen and sulfur atoms within the ring.

Table 1: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C4/C7 | Data not available |

| C5/C6 | Data not available |

This table would be populated with experimentally determined or computationally predicted ¹H and ¹³C NMR chemical shifts and coupling constants to illustrate the structural elucidation process.

Mass Spectrometry for Fragmentation Pattern Analysis and Mechanistic Insights

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern upon ionization. libretexts.orgwikipedia.org

When a molecule of this compound is introduced into a mass spectrometer and ionized, typically by electron impact (EI), it forms a molecular ion (M⁺˙). This ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is a unique fingerprint of the molecule's structure.

For cyclic sulfites, characteristic fragmentation pathways often involve the loss of small, stable neutral molecules such as sulfur dioxide (SO₂) or sulfur monoxide (SO). The fragmentation of the seven-membered ring of this compound can be expected to proceed through various ring-opening and cleavage reactions. For instance, the loss of SO₂ would lead to a fragment corresponding to the butene radical cation. Further fragmentation of the hydrocarbon backbone can also occur. Analysis of the mass-to-charge ratio (m/z) of these fragments provides clues to their elemental composition and can be used to piece together the original structure. While a specific mass spectrum for this compound is not detailed here, the general fragmentation behavior of related cyclic sulfites, such as 1,3,2-dioxathiane (B15493526) 2-oxide, suggests that the loss of the sulfite group is a predominant fragmentation pathway. nih.govnist.govnih.gov

Studies of Ionization and Fragmentation Pathways

Upon electron impact, the molecule is expected to lose a non-bonding electron to form a molecular ion (M•+). libretexts.org The stability of this molecular ion is a key factor in its subsequent fragmentation. For cyclic compounds, ring opening is a common initial step, followed by the loss of small, stable neutral molecules. cas.cn

For this compound, likely fragmentation pathways include:

Loss of SO₂: A characteristic fragmentation for cyclic sulfites is the elimination of sulfur dioxide (SO₂), which would result in a fragment ion corresponding to butene oxide or a rearranged C₄H₈O radical cation.

Loss of SO: The expulsion of a sulfur monoxide (SO) radical is another plausible pathway, leading to a C₄H₈O₂ fragment.

Ring Cleavage: Fragmentation of the seven-membered ring can occur at various points, leading to the formation of smaller charged fragments. Cleavage of C-C and C-O bonds is expected. libretexts.org For instance, the loss of ethylene (B1197577) (C₂H₄) or formaldehyde (B43269) (CH₂O) from the molecular ion or subsequent fragments can lead to a variety of smaller ions.

The relative abundance of these fragment ions would depend on their stability. The fragmentation pattern serves as a molecular fingerprint, aiding in the identification of the compound.

| Predicted Fragment Ion | Proposed Neutral Loss | Notes |

| [C₄H₈O]•+ | SO₂ | A common pathway for cyclic sulfites. |

| [C₄H₈O₂]•+ | SO | Another potential fragmentation route. |

| [C₂H₄O₂S]•+ | C₂H₄ | Resulting from cleavage of the carbon chain. |

This table is based on predicted fragmentation patterns for cyclic sulfites and has not been experimentally confirmed for this compound.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule. It can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places. This precision allows for the unambiguous determination of the molecular formula.

For this compound, the molecular formula is C₄H₈O₃S. researchgate.net The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O, and ³²S).

| Element | Isotopic Mass (Da) | Number of Atoms | Total Mass (Da) |

| Carbon (C) | 12.00000 | 4 | 48.00000 |

| Hydrogen (H) | 1.00783 | 8 | 8.06264 |

| Oxygen (O) | 15.99491 | 3 | 47.98473 |

| Sulfur (S) | 31.97207 | 1 | 31.97207 |

| Total | 136.01944 |

An experimental HRMS measurement of the molecular ion peak that matches this calculated exact mass would confirm the elemental composition of this compound. The presence of sulfur can also be confirmed by its characteristic isotopic pattern, with the presence of a smaller M+2 peak due to the natural abundance of the ³⁴S isotope. msu.edu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying functional groups and probing the conformational landscape of molecules. libretexts.org These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

Characterization of S=O Stretching Frequencies

The sulfinyl (S=O) group is a key functional group in this compound, and its stretching vibration gives rise to a characteristic and intense absorption band in the IR spectrum. The position of this band is sensitive to the local chemical environment, including the ring size and conformation. researchgate.net

For cyclic sulfites, the S=O stretching frequency typically appears in the range of 1190-1250 cm⁻¹. The exact position can be influenced by factors such as ring strain and the electronegativity of adjacent atoms. In seven-membered rings, which have greater flexibility compared to smaller rings, the S=O stretching frequency may be slightly lower. The intensity of this band is generally strong in the IR spectrum due to the large change in dipole moment during the vibration. youtube.com

In Raman spectroscopy, the S=O stretch is also active and can provide complementary information. The polarity of the S=O bond influences its Raman activity.

| Vibrational Mode | Typical IR Frequency Range (cm⁻¹) | Expected Intensity |

| S=O Stretch | 1190 - 1250 | Strong |

| C-O Stretch | 1000 - 1200 | Strong |

| C-H Stretch | 2850 - 3000 | Medium to Strong |

| Ring Vibrations | 800 - 1100 | Medium to Weak |

This table provides general frequency ranges and may vary for this compound.

Vibrational Signatures of Different Conformers

Due to the flexibility of the seven-membered ring, this compound is expected to exist as an equilibrium of different conformers, such as chair and boat forms. researchgate.net Each of these conformers will have a unique set of vibrational frequencies. Vibrational spectroscopy can be used to identify the presence of these different conformers and, in some cases, to determine their relative populations.

Computational studies on the related six-membered ring compound, 1,3,2-dioxathiane 2-oxide, have shown that the orientation of the S=O group (axial or equatorial) significantly affects the vibrational frequencies. researchgate.net A similar effect is anticipated for this compound. The chair conformer with an axial S=O group is often found to be the most stable.

By comparing experimental IR and Raman spectra with computationally predicted spectra for different possible conformers, it is possible to assign the observed vibrational bands to specific conformers. researchgate.net Temperature-dependent studies can also be insightful, as changes in temperature can alter the equilibrium between conformers, leading to changes in the relative intensities of their corresponding vibrational bands. The fingerprint region of the spectrum (below 1500 cm⁻¹) is particularly sensitive to conformational changes and can reveal distinct vibrational signatures for each conformer.

Polymer Chemistry and Materials Science Applications

Mechanisms and Control of Ring-Opening Polymerization

Ring-opening polymerization (ROP) is a primary method for the synthesis of a wide range of polymers from cyclic monomers. The thermodynamic driving force for the ROP of cyclic esters is typically the relief of ring strain. For a seven-membered ring like 1,3,2-Dioxathiepane 2-oxide, the ring strain is a significant factor that could favor polymerization. researchgate.net The polymerization process can theoretically be initiated by cationic, anionic, or coordination-insertion mechanisms, each offering a different level of control over the polymer's molecular weight, architecture, and dispersity.

While specific studies on the ROP of this compound are not extensively reported in peer-reviewed literature, the behavior of analogous cyclic monomers, such as other cyclic sulfites and lactones, provides a basis for predicting its polymerization characteristics. rsc.org For instance, the polymerization of other cyclic esters is often catalyzed by organometallic compounds or organic catalysts. acs.org

Table 1: Potential Initiators/Catalysts for the Ring-Opening Polymerization of this compound (Hypothetical)

| Catalyst Type | Examples | Probable Mechanism | Potential Advantages |

| Organometallic | Stannous octoate (Sn(Oct)₂), Zinc lactate | Coordination-Insertion | Biocompatibility of some catalysts, good control over polymerization. |

| Organic | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Thiourea derivatives | Anionic/Cationic | Metal-free polymers, tunable catalytic activity. |

| Cationic | Strong acids (e.g., triflic acid) | Cationic | Rapid polymerization rates. |

| Anionic | Alkoxides, amides | Anionic | Can produce living polymers, enabling block copolymer synthesis. |

This table is illustrative and based on catalysts used for analogous cyclic monomers. The efficacy of these catalysts for this compound would require experimental validation.

Development of Polymeric Materials from this compound Monomers

The development of polymeric materials from this compound would result in a polysulfite, a class of sulfur-containing polymers. The presence of the sulfite (B76179) group in the polymer backbone is expected to impart unique properties, such as altered hydrophilicity, refractive index, and thermal stability compared to conventional polyesters.

The synthesis of these polymers would likely involve the bulk or solution polymerization of the monomer in the presence of a suitable initiator or catalyst. Control over the polymerization conditions, such as temperature, monomer concentration, and catalyst choice, would be crucial in determining the polymer's molecular weight and dispersity. The resulting poly(this compound) could be a thermoplastic material, with its properties being further tunable through copolymerization with other cyclic monomers.

Structure-Property Relationships in Poly(this compound) Derivatives

The relationship between the chemical structure of a polymer and its macroscopic properties is a fundamental concept in materials science. For hypothetical derivatives of poly(this compound), several key structure-property relationships can be anticipated. The introduction of different functional groups onto the polymer backbone or as side chains would allow for the fine-tuning of its physical and chemical characteristics.

The inherent polarity of the sulfite and ester groups would likely render the polymer amorphous or semi-crystalline with a distinct glass transition temperature (Tg) and melting temperature (Tm), if applicable. The flexibility of the butylene chain in the repeating unit would also influence the polymer's mechanical properties, such as its modulus and elongation at break.

Table 2: Predicted Structure-Property Relationships for Poly(this compound) Derivatives (Hypothetical)

| Structural Modification | Predicted Effect on Property | Rationale |

| Increase in molecular weight | Increased Tg, tensile strength, and melt viscosity. | Greater chain entanglement and intermolecular forces. |

| Copolymerization with a flexible monomer (e.g., ε-caprolactone) | Decreased Tg and modulus, increased flexibility. | Disruption of chain packing and introduction of flexible units. |

| Introduction of bulky side groups | Increased Tg, decreased crystallinity. | Steric hindrance restricts chain mobility and ordered packing. |

| Cross-linking | Increased modulus, decreased solubility and swelling. | Formation of a three-dimensional network structure. |

This table presents generalized principles of polymer science applied to the hypothetical poly(this compound). Actual properties would depend on experimental results.

Integration into Advanced Materials and Chemical Syntheses

Beyond its potential as a homopolymer, the this compound moiety can be envisioned as a valuable component in the design of more complex materials and as a building block in organic synthesis.

Synthesis of Complex Organic Architectures Utilizing the this compound Moiety

While specific examples of complex architectures derived from this compound are scarce in the literature, its bifunctional nature (ester and sulfite) provides a conceptual basis for its use in creating sophisticated molecular structures. For instance, it could serve as a precursor to macrocycles or as a segment in block copolymers. The ring-opening of the cyclic sulfite could be selectively triggered under conditions that leave other functional groups in a molecule intact, enabling its incorporation into larger, multi-component systems.

Exploration of its Role as a Reactive Synthon

In organic synthesis, a synthon is a conceptual unit that represents a potential starting material. wikipedia.org this compound can be considered a synthon for a 4-hydroxybutyl sulfite or a related bifunctional entity. The sulfite group is susceptible to nucleophilic attack, which can lead to ring-opening. researchgate.netresearchgate.net This reactivity makes it a potentially useful intermediate for the synthesis of a variety of target molecules.

The reaction of cyclic sulfites with nucleophiles can proceed via attack at either the sulfur or a carbon atom, depending on the nature of the nucleophile and the reaction conditions. rsc.org This dual reactivity could be exploited to synthesize a range of functionalized molecules. For example, reaction with a soft nucleophile might favor attack at a carbon atom, leading to a sulfated alcohol, while a hard nucleophile might attack the sulfur atom. The versatility of cyclic sulfites as synthons has been demonstrated in carbohydrate chemistry, where they serve as reactive intermediates for the preparation of modified sugars. researchgate.net

Q & A

Basic Research Questions

Q. What established synthetic methods are used to prepare 1,3,2-dioxathiepane 2-oxide, and how can reaction yields be optimized?

- Methodology : Cyclic sulfates like this compound are typically synthesized via sulfation of diols (e.g., 1,4-butanediol) using sulfur trioxide (SO₃) or sulfuryl chloride (SO₂Cl₂) under controlled conditions. Optimizing stoichiometry (e.g., 1:1 molar ratio of diol to sulfating agent) and reaction temperature (0–25°C) minimizes side reactions like over-sulfation. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) ensures ≥98% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- IR Spectroscopy : Identifies sulfate (S=O) stretching vibrations (~1350–1450 cm⁻¹) and cyclic ether (C-O-C) bands (~1100 cm⁻¹) .

- NMR : ¹H NMR detects protons adjacent to the sulfate group (δ 3.5–4.5 ppm), while ¹³C NMR confirms the cyclic ether backbone (δ 60–80 ppm) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (152.14 g/mol) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

- Methodology : Use PPE (gloves, goggles), work in a fume hood, and store the compound in a sealed desiccator at room temperature. Avoid exposure to moisture, as hydrolysis may release sulfuric acid. Monitor flammability (flash point: ~175°F) and dispose of waste via neutralization with bicarbonate .

Advanced Research Questions

Q. How does the seven-membered ring structure of this compound influence its reactivity compared to smaller cyclic sulfates (e.g., five-membered 1,3,2-dioxathiolane 2-oxide)?

- Methodology : The larger ring reduces ring strain, lowering reactivity in nucleophilic ring-opening reactions. Compare kinetic studies (e.g., reaction rates with amines or thiols) under identical conditions. Computational modeling (DFT) can assess transition-state energies and steric effects .

Q. What strategies resolve contradictions in reported regioselectivity during nucleophilic ring-opening reactions?

- Methodology :

- Systematic Screening : Vary nucleophiles (e.g., primary vs. secondary amines) and solvents (polar aprotic vs. protic).

- Analytical Validation : Use HPLC or GC-MS to quantify product ratios.

- Control Experiments : Test for catalytic effects (e.g., acid/base additives) and purity of starting materials .

Q. How can X-ray crystallography confirm the conformational stability of this compound?

- Methodology : Grow single crystals via slow evaporation from acetone or dichloromethane. Analyze the crystal structure to confirm the chair-like conformation of the seven-membered ring and intramolecular S=O bond geometry. Compare with related cyclic sulfates (e.g., ethylene sulfate) .

Q. What computational approaches predict the regioselectivity of electrophilic additions to this compound?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electrostatic potential surfaces and identify electron-deficient sites. Validate predictions with experimental results from electrophilic substitution reactions (e.g., bromination) .

Data Analysis and Contradiction Resolution

Q. How can researchers reconcile discrepancies in thermal stability data for this compound?

- Methodology : Conduct thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to assess decomposition pathways. Compare results with literature values, accounting for differences in sample purity (e.g., hydrate vs. anhydrous forms) .

Q. What experimental controls are essential to validate the biological activity of this compound derivatives?

- Methodology : Include negative controls (unmodified diols) and positive controls (known bioactive sulfates). Use dose-response assays (e.g., IC₅₀ in antimicrobial tests) and statistical validation (e.g., ANOVA) to confirm structure-activity relationships .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₈SO₄ | |

| Molecular Weight | 152.14 g/mol | |

| Melting Point | 41–42°C | |

| IR (S=O stretch) | 1350–1450 cm⁻¹ | |

| ¹H NMR (cyclic ether) | δ 3.5–4.5 ppm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.